In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrazine: NMR and Mass Spectrometry Data
In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrazine: NMR and Mass Spectrometry Data
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search of scientific databases, peer-reviewed journals, and chemical repositories, we have determined that detailed, publicly available experimental NMR and mass spectrometry data for 3-Bromopyrazolo[1,5-a]pyrazine is exceptionally scarce. While the compound is commercially available and its existence is documented in chemical databases[1][2], the foundational spectroscopic data required for an in-depth technical guide—including assigned ¹H and ¹³C NMR spectra and detailed mass spectrometry fragmentation analysis—is not present in the accessible scientific literature.
This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current landscape of available information for this specific molecule. Secondly, it provides a robust framework and foundational knowledge for researchers who may be synthesizing or characterizing this compound, by drawing parallels with closely related structures and outlining the established principles of spectroscopic analysis for this class of heterocycles. We will present predicted data and general principles that a Senior Application Scientist would apply in the absence of direct experimental evidence.
Molecular Structure and Spectroscopic Expectations
The unique fused ring system of 3-Bromopyrazolo[1,5-a]pyrazine, with its specific substitution pattern, dictates a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.
Figure 1. Molecular Structure of 3-Bromopyrazolo[1,5-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Bromopyrazolo[1,5-a]pyrazine, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The proton NMR spectrum of 3-Bromopyrazolo[1,5-a]pyrazine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic core. The electron-withdrawing nature of the nitrogen atoms and the bromine substituent will significantly influence the chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.0 - 8.3 | s | - |
| H-5 | 7.8 - 8.1 | d | J = 4.5 - 5.0 |
| H-6 | 8.8 - 9.1 | d | J = 4.5 - 5.0 |
| H-7 | 8.2 - 8.5 | s | - |
Causality Behind Predictions:
-
Deshielding Effects: The protons on the pyrazine ring (H-5 and H-6) are expected to be the most deshielded (further downfield) due to the presence of two electronegative nitrogen atoms.
-
Bromine Substitution: The bromine at the 3-position will influence the electronic environment of the adjacent proton H-2.
-
Coupling: The vicinal coupling between H-5 and H-6 should be observable as doublets, with a coupling constant typical for protons on a six-membered aromatic ring.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The presence of the bromine atom and the nitrogen atoms will have a pronounced effect on the chemical shifts of the carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 115 - 120 |
| C-3a | 145 - 150 |
| C-5 | 130 - 135 |
| C-6 | 148 - 152 |
| C-7 | 125 - 130 |
Causality Behind Predictions:
-
Carbon-Bromine Bond: The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Bridgehead Carbons: The bridgehead carbons (C-3a and C-8a) will have distinct chemical shifts due to their unique positions within the fused ring system.
-
Influence of Nitrogen: Carbons adjacent to nitrogen atoms (C-2, C-5, C-7, and C-8a) will be deshielded and appear at lower field.
Experimental Protocol for NMR Data Acquisition
For researchers preparing to analyze 3-Bromopyrazolo[1,5-a]pyrazine, the following protocol is recommended:
Step 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of 3-Bromopyrazolo[1,5-a]pyrazine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Step 2: Instrument Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign proton and carbon signals.
Figure 2. General workflow for NMR analysis of 3-Bromopyrazolo[1,5-a]pyrazine.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrum and Fragmentation
For 3-Bromopyrazolo[1,5-a]pyrazine (C₆H₄BrN₃), the molecular ion peak (M⁺) will be a doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Identity |
| [M]⁺ | 197/199 | Molecular Ion |
| [M-Br]⁺ | 118 | Loss of Bromine radical |
| [M-HCN]⁺ | 170/172 | Loss of Hydrogen Cyanide |
| [C₅H₄N₂]⁺ | 92 | Pyrazine fragment |
Causality Behind Fragmentation:
-
Halogen Loss: The carbon-bromine bond is often a weak point, leading to the facile loss of a bromine radical.
-
Ring Fragmentation: The pyrazolo[1,5-a]pyrazine core can undergo characteristic ring fragmentation, such as the loss of neutral molecules like HCN.
PubChem provides predicted collision cross-section (CCS) values for various adducts of 3-bromopyrazolo[1,5-a]pyrazine, which can be useful in ion mobility-mass spectrometry studies[1]. For example, the predicted CCS for the [M+H]⁺ adduct is 127.9 Ų.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step 1: Sample Preparation
-
Prepare a dilute solution of 3-Bromopyrazolo[1,5-a]pyrazine in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
Step 2: Instrument Setup and Data Acquisition
-
Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that will likely show a prominent molecular ion.
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
If using a tandem mass spectrometer (MS/MS), isolate the molecular ion and perform collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.
Figure 3. General workflow for mass spectrometry analysis of 3-Bromopyrazolo[1,5-a]pyrazine.
Conclusion and Future Outlook
While a comprehensive, experimentally validated spectroscopic dataset for 3-Bromopyrazolo[1,5-a]pyrazine remains elusive in the public domain, this guide provides a robust theoretical framework for its characterization. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols, are intended to empower researchers in their synthesis and analysis of this and related compounds.
It is our hope that this guide will not only serve as a valuable resource but also encourage the publication of detailed experimental data for this compound, thereby enriching the collective knowledge of the scientific community. As new research emerges, we are committed to updating this guide to reflect the latest findings.
References
-
PubChem. 3-bromopyrazolo[1,5-a]pyrazine. [Link]
